6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
6-(2-methoxyethyl)-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-13-10-16-19(12-6-4-3-5-7-12)14(13)15(20)18(17-11)8-9-21-2/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIUAIATUBOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow reactions and the use of automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Functional Group Analysis
The compound contains three primary reactive sites:
-
Methoxyethyl group at position 6
-
Carbonyl group (keto) at position 7
-
Aromatic rings (pyrazolo[3,4-d]pyridazine and phenyl substituent)
These features influence its reactivity in hydrolysis, nucleophilic/electrophilic substitution, and redox processes.
Hydrolysis of the Methoxyethyl Group
The methoxyethyl group (-CH₂CH₂OCH₃) is susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O, reflux | Alcohol derivative | Cleavage of ether bond, forms -CH₂CH₂OH group |
| Basic hydrolysis | NaOH, aqueous | Alcohol derivative | Similar pathway to acidic conditions, with potential ring opening |
This reaction modifies solubility and reactivity, critical for optimizing pharmacokinetic properties.
Nucleophilic Reactions at the Carbonyl Group
The carbonyl group at position 7 undergoes nucleophilic addition, similar to pyrazolo[3,4-d]pyridazinone derivatives.
These reactions are foundational for synthesizing bioactive derivatives, such as kinase inhibitors or antimicrobial agents .
Electrophilic Substitution on Aromatic Rings
The pyrazolo[3,4-d]pyridazine core and phenyl substituent undergo electrophilic substitution, influenced by electron-donating groups (e.g., methoxyethyl).
Substitution patterns depend on the electronic and steric environment of the aromatic systems .
Redox Reactions
The pyridazine ring undergoes redox transformations, as observed in related pyrazolo[3,4-d]pyridazine derivatives.
| Reaction | Reagents | Product | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Dihydro derivatives | Selective reduction of the pyridazine ring to tetrahydro forms |
| Oxidation | KMnO₄, acidic conditions | Quinoline-like derivatives | Oxidation of tetrahydroquinoline moieties to fully aromatic systems |
These reactions alter the compound’s electronic properties and biological activity, such as antimicrobial efficacy .
Substitution Reactions at the Methoxyethyl Group
The methoxyethyl group may participate in nucleophilic or electrophilic substitution, depending on reaction conditions.
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Alkylation | Alkylating agents | Alkylated methoxyethyl derivatives | Substitution at the ethoxy oxygen via SN2 mechanisms |
| Halogenation | X₂ (X = Br, Cl), light | Halogenated derivatives | Radical halogenation at α-carbons of the ethoxy chain |
These modifications enable structural diversification for drug optimization.
Biological Implications of Reactivity
The compound’s reactivity correlates with its biological activity:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have been tested for their ability to inhibit the growth of cancer cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. These compounds often induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .
Antiparasitic and Antifungal Properties
Compounds within the pyrazolo family have shown potential as antiparasitic agents. The structural features of these compounds allow them to interfere with the metabolic pathways of parasites, making them candidates for further development as therapeutic agents against diseases like malaria and leishmaniasis. Additionally, some derivatives demonstrate antifungal activity, contributing to their utility in treating fungal infections .
Fluorescence Properties
Some pyrazolo derivatives have also been investigated for their fluorescence properties. This characteristic enables their use as fluorescent probes in biological assays, allowing researchers to visualize cellular processes in real-time. Such applications are particularly valuable in drug discovery and development, where tracking the localization and dynamics of compounds within cells is crucial .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the pyrazole ring can significantly influence the biological activity of the resulting compounds. For example, modifications at the 4-position can enhance antiproliferative activity against certain cancer cell lines while reducing toxicity towards normal cells .
Case Studies
Mechanism of Action
The mechanism of action of 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Imidazo[1,2-a]pyrimidines
- Pyrido[4,3-d]pyrimidines
Uniqueness
6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is unique due to its specific pyrazolo[3,4-d]pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H16N4O
- Molecular Weight : 252.30 g/mol
- Structural Features : The compound features a pyrazolo[3,4-d]pyridazine core with a methoxyethyl substituent and a phenyl group, contributing to its lipophilicity and potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit various biological activities, including:
- Antitumor Activity : Several studies have shown that pyrazolo derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Pyrazolo compounds have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in treating infections.
Antitumor Activity
A study conducted by Abdel-Wahab et al. (2024) explored the antitumor effects of various pyrazolo derivatives, including this compound. The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values in the low micromolar range. The study highlighted its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using an animal model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may serve as a promising candidate for developing anti-inflammatory agents .
Antimicrobial Properties
Research published in PubChem highlighted the antimicrobial activity of related pyrazolo compounds against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and how are intermediates purified?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, refluxing benzylideneacetone derivatives with phenylhydrazine hydrochloride in ethanol for 6–8 hours yields pyrazole intermediates, which are crystallized from ethanol . Subsequent reactions with hydrazine hydrate in isopropanol under reflux (2 hours) facilitate pyridazine ring formation . Purification involves filtration, drying, and recrystallization using solvents like ethanol or dioxane.
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodology : Elemental analysis (e.g., C, H, N content) is critical for verifying molecular composition . Spectroscopic techniques such as NMR (¹H/¹³C) confirm substituent positions, while X-ray crystallography resolves stereochemistry in derivatives . High-performance liquid chromatography (HPLC) and melting-point analysis are standard for purity validation .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of pyrazolo[3,4-d]pyridazinone derivatives?
- Methodology : Yield optimization involves solvent selection (e.g., ethanol or isopropanol for solubility) and controlled reflux times (2–8 hours) to prevent byproduct formation . Catalysts like meglumine in multicomponent reactions enhance efficiency under mild conditions, achieving yields >80% in some pyrazolo-pyridine derivatives .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in cyclization reactions?
- Methodology : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring accelerate cyclization by increasing electrophilicity at reactive sites. For instance, 2,4,6-trichlorophenylhydrazine derivatives exhibit faster ring closure compared to unsubstituted analogs . Computational studies (DFT) can model electronic effects to predict reaction pathways .
Q. What methodologies assess the compound’s biological activity, such as antitumor potential?
- Methodology : In vitro assays using human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) measure IC₅₀ values. Derivatives with nitrobenzylideneamino substituents show enhanced activity (IC₅₀ = 11 µM) via apoptosis induction . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., methoxyethyl groups) with bioavailability .
Data Contradiction and Resolution
Q. How are discrepancies in elemental analysis data resolved during compound validation?
- Example : A study reported C: 48.49% (calculated) vs. C: 48.74% (found) for a pyridazinone derivative . Such minor deviations may arise from hygroscopicity or solvent residues. Repeat analyses under anhydrous conditions and thermogravimetric analysis (TGA) ensure accuracy .
Experimental Design Considerations
Q. What precautions are necessary when handling hydrazine derivatives in synthesis?
- Guidelines : Hydrazine hydrate is toxic and requires use in fume hoods with PPE. Alternatives like arylhydrazine hydrochlorides reduce volatility risks . Reactions should be monitored via TLC to minimize prolonged exposure .
Derivative Synthesis and Functionalization
Q. How are novel pyrazolo[3,4-d]pyrimidinone derivatives synthesized for SAR studies?
- Methodology : Condensation of pyridazinone precursors with thiourea or phenylhydrazine introduces heterocyclic moieties. For example, reacting 3-methyl-1-phenylpyrazole with chloroacetamide yields thieno-pyrimidinone derivatives . Microwave-assisted synthesis reduces reaction times for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
